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Compound of Interest

Compound Name: Methyl 4-oxohexanoate

Cat. No.: B1581184

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-oxohexanoate, a bifunctional molecule containing both a ketone and a methyl ester,
serves as a versatile and valuable building block in modern organic synthesis. Its unique
structural features allow for a wide range of chemical transformations, making it an attractive
starting material for the construction of complex molecular architectures, including heterocycles
and natural product precursors. This guide provides a comprehensive overview of the
synthesis, properties, and synthetic applications of methyl 4-oxohexanoate, complete with
detailed experimental protocols and graphical representations of key reaction pathways.

Synthesis and Physicochemical Properties

Methyl 4-oxohexanoate is readily prepared from 4-oxohexanoic acid through esterification. A
common and efficient method involves the use of iodomethane in the presence of a base.

Experimental Protocol: Synthesis of Methyl 4-oxohexanoate[1]

o Materials: 4-oxohexanoic acid (5.79 g, 44 mmol), cesium carbonate (Cs2COs, 8.15 g, 25
mmol), iodomethane (6.81 g, 48 mmol), dimethylformamide (DMF), ethyl acetate (EtOAc),
water (H20), anhydrous sodium sulfate (NazSQOa).

e Procedure:

o To a stirring suspension of cesium carbonate in DMF, add 4-oxohexanoic acid.
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o

After 5 minutes, add iodomethane to the reaction mixture.

o

Stir the reaction mixture at ambient temperature for 16 hours.

[¢]

Following the reaction, add 250 mL of EtOAc and 250 mL of H20.

[e]

Separate the layers and wash the organic layer three times with 250 mL of Hz0.

o

Dry the organic layer over anhydrous NazSOa, filter, and concentrate under vacuum.

e Yield: 4.15 g (65%).

The following diagram illustrates the workflow for the synthesis of methyl 4-oxohexanoate.
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Synthesis Workflow of Methyl 4-oxohexanoate
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Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of methyl 4-oxohexanoate is

presented in the table below.

Property Value Reference
Molecular Formula C7H1203 [2]
Molecular Weight 144.17 g/mol [2]
CAS Number 2955-62-6 [2]
Appearance Colorless to off-white liquid [3]
Boiling Point 106-107 °C at 18 Torr [4]
Density 1.027 g/cm3 [4]

3 (ppm): 208.9, 173.4, 51.7,

G NMR (CDCls) 37.8,35.8, 27.9, 7.8

[2]

Major peaks at approx. 2970,
IR Spectrum (Vapor) 1740, 1720, 1440, 1360, 1170

cm~?

[2]

Major fragments (m/z): 115,

GC-MS (E) 87, 74, 57, 43

[2]

Applications in Heterocyclic Synthesis

The dicarbonyl-like functionality of methyl 4-oxohexanoate makes it an excellent precursor for

the synthesis of various five-membered heterocycles, such as pyrroles and thiophenes.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl

compounds and a primary amine or ammonia.[5][6] Methyl 4-oxohexanoate can be

envisioned to undergo this reaction to yield substituted pyrrole derivatives.

The general transformation is depicted below:
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Paal-Knorr Pyrrole Synthesis

Experimental Protocol: Synthesis of Methyl 2-(5-ethyl-1H-pyrrol-2-yl)acetate (Postulated)
o Materials: Methyl 4-oxohexanoate, ammonium acetate, acetic acid.
e Procedure:

o A mixture of methyl 4-oxohexanoate (1 eq.) and ammonium acetate (1.5 eq.) in glacial
acetic acid is heated to reflux for 4-6 hours.

o The reaction progress is monitored by Thin Layer Chromatography (TLC).

o Upon completion, the reaction mixture is cooled to room temperature and poured into ice-
water.

o The aqueous layer is neutralized with a saturated solution of sodium bicarbonate and
extracted with ethyl acetate.

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

o The crude product is purified by column chromatography on silica gel.

Gewald Aminothiophene Synthesis

The Gewald reaction provides a straightforward route to highly substituted 2-aminothiophenes
from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][8]
Methyl 4-oxohexanoate can serve as the ketone component in this multicomponent reaction.
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The general reaction scheme is as follows:

+ NC-CH2-CO2R'
+ Ss
+ Base
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Gewald Aminothiophene Synthesis

Experimental Protocol: Synthesis of a Substituted 2-Aminothiophene (Postulated)

o Materials: Methyl 4-oxohexanoate, ethyl cyanoacetate, elemental sulfur, morpholine,

methanol.
e Procedure:

o To a stirred mixture of methyl 4-oxohexanoate (1 eq.), ethyl cyanoacetate (1 eq.), and
elemental sulfur (1.1 eq.) in methanol, add morpholine (1.2 eq.) dropwise at room

temperature.
o The reaction mixture is then heated to 50-60 °C and stirred for 2-4 hours.
o After cooling to room temperature, the precipitated product is collected by filtration.
o The solid is washed with cold methanol and dried under vacuum.
o Further purification can be achieved by recrystallization from ethanol.

Functional Group Transformations

The ketone and ester functionalities of methyl 4-oxohexanoate can be selectively or
concurrently transformed, opening up a wide array of synthetic possibilities.

Reductive Amination
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Reductive amination of the ketone moiety offers a direct route to amines. Intramolecular
reductive amination can lead to the formation of cyclic structures like lactams. For instance,
reductive amination of methyl 4-oxohexanoate with ammonia or an ammonium salt, followed
by intramolecular cyclization, can yield 5-ethyl-2-pyrrolidinone.

(Methyl 4-oxohexanoate)

+ NHs / H*

Gmine Intermediate)

Reduction (e.g., NaBH3CN)
& Intramolecular Cyclization

(S-Ethyl-z-pyrrolidinone)
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Reductive Amination and Cyclization

Experimental Protocol: Synthesis of 5-Ethyl-2-pyrrolidinone (Postulated)

o Materials: Methyl 4-oxohexanoate, ammonium acetate, sodium cyanoborohydride
(NaBHsCN), methanol.

e Procedure:

To a solution of methyl 4-oxohexanoate (1 eq.) and ammonium acetate (5 eq.) in

o

methanol, add sodium cyanoborohydride (1.5 eq.) portion-wise at 0 °C.

The reaction mixture is stirred at room temperature for 24 hours.

o

The solvent is removed under reduced pressure.

[¢]

[¢]

The residue is taken up in water and extracted with dichloromethane.
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o The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated.

o The crude product is purified by column chromatography or distillation.

Wittig Reaction

The Wittig reaction allows for the conversion of the ketone group into an alkene.[3][9] This
provides a powerful tool for carbon-carbon bond formation and the introduction of exocyclic
double bonds.

+ PhsP=CHR

Wittig Reaction

Methyl 4-oxohexanoate Alkene Product
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Wittig Olefination

Experimental Protocol: Wittig Olefination of Methyl 4-oxohexanoate (Postulated)

o Materials: Methyltriphenylphosphonium bromide, n-butyllithium (n-BulLi), tetrahydrofuran
(THF), methyl 4-oxohexanoate.

e Procedure:

o To a suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF at 0
°C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise.

o Stir the resulting orange-red solution of the ylide at room temperature for 1 hour.

o Cool the reaction mixture to O °C and add a solution of methyl 4-oxohexanoate (1 eq.) in
THF dropwise.

o Allow the reaction to warm to room temperature and stir for 12 hours.
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o Quench the reaction with saturated agueous ammonium chloride solution and extract with
diethyl ether.

o Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate.

o Purify the product by column chromatography.

Multi-Step Synthesis Application

Methyl 4-oxohexanoate can serve as a starting point for the synthesis of more complex
molecules. The following hypothetical workflow illustrates how it could be used in a multi-step
synthesis to generate a more functionalized carbocyclic intermediate, which could be a
precursor for various natural products.
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Hypothetical Multi-step Synthesis Workflow

This workflow demonstrates the strategic use of methyl 4-oxohexanoate, where each
functional group is sequentially manipulated to build molecular complexity. The initial Wittig
reaction creates a key alkene intermediate. Subsequent epoxidation and hydrolysis install diol
functionality. Oxidation then furnishes a 1,5-diketone, which is primed for an intramolecular
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aldol condensation to form a six-membered ring, a common structural motif in many natural
products.

Conclusion

Methyl 4-oxohexanoate is a readily accessible and highly versatile building block in organic
synthesis. Its bifunctional nature allows for a diverse range of transformations, including the
construction of important heterocyclic scaffolds and the execution of key functional group
interconversions. The experimental protocols and synthetic workflows presented in this guide
highlight its potential for the efficient synthesis of complex target molecules, making it a
valuable tool for researchers in academia and the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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